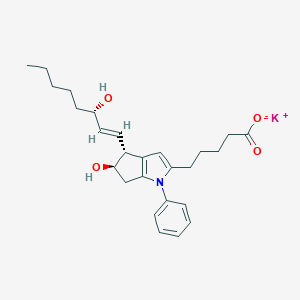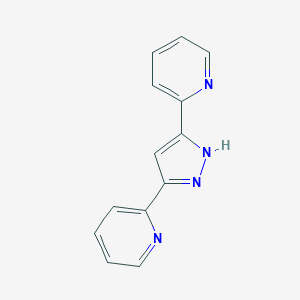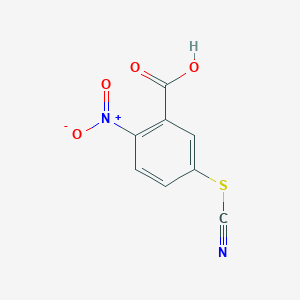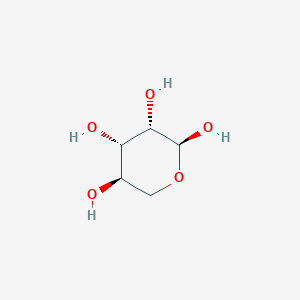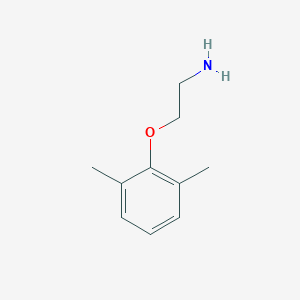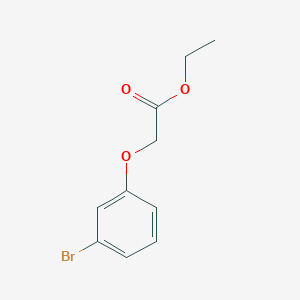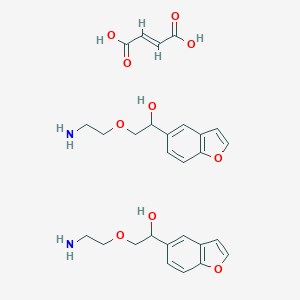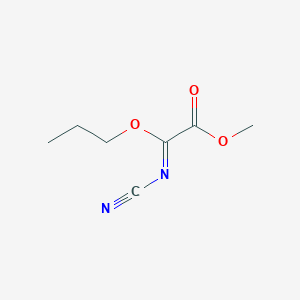
Methyl (2Z)-(cyanoimino)(propoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-(cyanoimino)(propoxy)acetate, also known as Methyl cyanoacrylate, is a colorless liquid that is commonly used in the field of polymer chemistry. It is a type of cyanoacrylate ester that is widely used as an adhesive in various industries. This compound has been extensively studied for its chemical and physical properties, as well as its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate involves the rapid polymerization of the compound upon contact with moisture. This polymerization process results in the formation of a strong and durable bond between two surfaces. The polymerization process is exothermic and generates heat, which can cause tissue damage if not used properly.
Biochemical and Physiological Effects:
Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has been extensively studied for its biochemical and physiological effects. In vitro studies have shown that Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can cause cytotoxicity and genotoxicity in various cell lines. However, the toxic effects of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate are dose-dependent and can be minimized by using appropriate concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has several advantages for use in laboratory experiments. Its fast-drying and strong adhesive properties make it an ideal tool for tissue fixation and cell culture. In addition, Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can be easily removed with acetone, making it a reversible adhesive. However, the use of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate requires caution due to its potential toxic effects and tissue damage if not used properly.
Direcciones Futuras
There are several future directions for the use of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate in scientific research. One potential application is in the field of microfluidics, where Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can be used to create microchannels and microstructures. In addition, Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can be used as a precursor in the synthesis of various polymers and composites. Further research is needed to explore the full potential of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate in these applications.
Conclusion:
In conclusion, Methyl (2Z)-(cyanoimino)(propoxy)acetate (2Z)-(cyanoimino)(propoxy)acetate, or Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate, is a widely used adhesive in various industries. Its unique properties make it an ideal tool for scientific research, particularly in the fields of tissue fixation, cell culture, and microfluidics. While the use of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate requires caution due to its potential toxic effects, further research is needed to explore its full potential in various applications.
Métodos De Síntesis
The synthesis of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate involves the reaction between cyanoacetic acid and formaldehyde in the presence of a catalyst. The resulting product is then esterified with methanol to yield Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate. This synthesis method is a relatively simple and cost-effective process that can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has been widely used in scientific research due to its unique properties. Its fast-drying and strong adhesive properties make it an ideal tool for various applications such as tissue fixation, cell culture, and microfluidic devices. In addition, Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has been used as a precursor in the synthesis of various polymers and composites.
Propiedades
Número CAS |
130149-31-4 |
|---|---|
Nombre del producto |
Methyl (2Z)-(cyanoimino)(propoxy)acetate |
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
methyl 2-cyanoimino-2-propoxyacetate |
InChI |
InChI=1S/C7H10N2O3/c1-3-4-12-6(9-5-8)7(10)11-2/h3-4H2,1-2H3 |
Clave InChI |
JEGLZDRWQMXBGY-UHFFFAOYSA-N |
SMILES |
CCCOC(=NC#N)C(=O)OC |
SMILES canónico |
CCCOC(=NC#N)C(=O)OC |
Sinónimos |
Acetic acid, (cyanoimino)propoxy-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



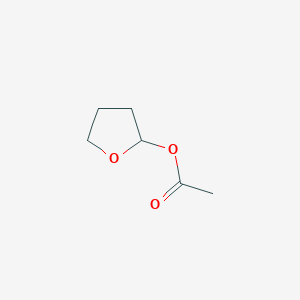
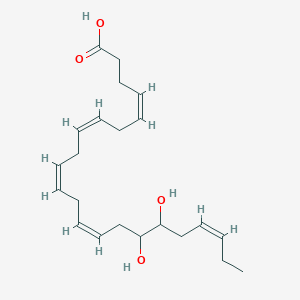
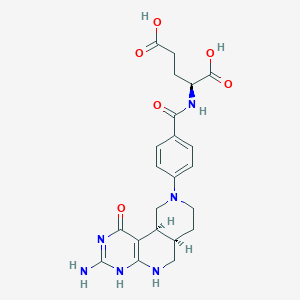
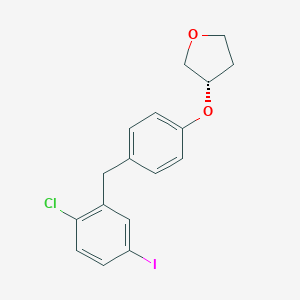
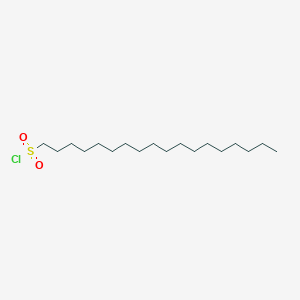
![(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride](/img/structure/B161077.png)
